molecular formula C19H16FNO3S B302101 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

货号 B302101
分子量: 357.4 g/mol
InChI 键: LHSMODDCRADMQZ-BOPFTXTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as EFdA, is a novel nucleoside reverse transcriptase inhibitor (NRTI) that has gained significant attention in the scientific community due to its potent anti-HIV activity. EFdA is a promising candidate for the development of new antiretroviral drugs due to its high efficacy, low toxicity, and unique mechanism of action.

作用机制

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. It does this by mimicking the structure of the natural nucleoside, deoxyadenosine, which is incorporated into the viral DNA during replication. However, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is structurally different from deoxyadenosine, which allows it to bind more tightly to the reverse transcriptase enzyme and prevent viral replication.
Biochemical and Physiological Effects:
5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have low toxicity in vitro and in vivo studies. It has also been shown to have a high barrier to resistance, meaning that the virus is less likely to develop resistance to 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione compared to other antiretroviral drugs. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have a synergistic effect when combined with other antiretroviral drugs, which could lead to more effective HIV treatment regimens.

实验室实验的优点和局限性

One of the main advantages of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its high potency, which allows for lower dosages and reduces the risk of toxicity. However, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not readily available commercially, which can limit its use in lab experiments. Additionally, the multi-step synthesis process can be challenging and time-consuming, which can be a limitation for researchers.

未来方向

There are several future directions for 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione research, including the development of long-acting formulations, combination therapies, and exploration of its potential use in other viral infections. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione's unique mechanism of action also makes it a promising candidate for the development of new antiviral drugs. Further research is needed to fully understand the potential of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its role in the treatment of HIV and other viral infections.
In conclusion, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising candidate for the development of new antiretroviral drugs due to its high efficacy, low toxicity, and unique mechanism of action. Its potent anti-HIV activity and synergistic effects with other antiretroviral drugs make it an attractive option for HIV treatment regimens. Further research is needed to fully understand the potential of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its role in the treatment of viral infections.

合成方法

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the ethoxybenzylidene and fluorobenzyl groups. The final product is obtained through purification and isolation steps.

科学研究应用

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-HIV activity and has shown to be highly effective against a broad range of HIV strains, including those that are resistant to current antiretroviral drugs. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have a long half-life, which makes it a promising candidate for long-acting drug formulations.

属性

产品名称

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

分子式

C19H16FNO3S

分子量

357.4 g/mol

IUPAC 名称

(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16FNO3S/c1-2-24-16-6-4-3-5-14(16)11-17-18(22)21(19(23)25-17)12-13-7-9-15(20)10-8-13/h3-11H,2,12H2,1H3/b17-11-

InChI 键

LHSMODDCRADMQZ-BOPFTXTBSA-N

手性 SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

规范 SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。